N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide

logP Hydrophilicity Fragment-Based Drug Discovery

N-(3-Amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide (CAS 1193389-91-1, MFCD12197226) is a synthetic aryl sulfonamide building block with molecular formula C9H13FN2O3S and a molecular weight of 248.27 g·mol⁻¹. The compound belongs to the N-(3-amino-4-fluorophenyl)-sulfonamide family, a scaffold covered by Bayer AG process patents for industrial-scale preparation via selective sulfonylation of 1-fluoro-2,4-diaminobenzene.

Molecular Formula C9H13FN2O3S
Molecular Weight 248.28 g/mol
CAS No. 1193389-91-1
Cat. No. B1420203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide
CAS1193389-91-1
Molecular FormulaC9H13FN2O3S
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NS(=O)(=O)CCCO)N)F
InChIInChI=1S/C9H13FN2O3S/c10-8-3-2-7(6-9(8)11)12-16(14,15)5-1-4-13/h2-3,6,12-13H,1,4-5,11H2
InChIKeyABQSLFFTQUWEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide (CAS 1193389-91-1): Core Chemical Identity and Structural Class Definition for Sourcing Decisions


N-(3-Amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide (CAS 1193389-91-1, MFCD12197226) is a synthetic aryl sulfonamide building block with molecular formula C9H13FN2O3S and a molecular weight of 248.27 g·mol⁻¹ [1] [2]. The compound belongs to the N-(3-amino-4-fluorophenyl)-sulfonamide family, a scaffold covered by Bayer AG process patents for industrial-scale preparation via selective sulfonylation of 1-fluoro-2,4-diaminobenzene [3]. Its defining structural feature — a 3-hydroxypropane-1-sulfonamide chain — differentiates it from closely related N-(3-amino-4-fluorophenyl) sulfonamides bearing alkyl (methyl, butyl) or alternative substituents, imparting a distinct hydrogen-bonding capacity and hydrophilicity profile (calculated logP = -0.131) [1].

Why Generic Substitution Fails for N-(3-Amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide: Structural and Physicochemical Non-Interchangeability


Despite sharing the N-(3-amino-4-fluorophenyl) core, analogs within this sulfonamide family are not functionally interchangeable. The target compound bears a terminal primary hydroxyl group on a three-carbon chain, which dramatically shifts the lipophilicity-hydrophilicity balance relative to the butane (CAS 926226-31-5) or methane (CAS 926270-06-6) congeners [1] . This hydroxyl not only serves as a hydrogen-bond donor (contributing to a total of 3 HBD vs. 2 for alkyl-chain analogs) but also provides a synthetic handle for further derivatization — an advantage absent in the simple alkyl sulfonamides [2]. Furthermore, the compound is a structural isomer of garomefrine (CHEBI:167667), an α1A-adrenoceptor agonist, illustrating how subtle positional differences in the sulfonamide-aminophenyl-hydroxyl arrangement can redirect biological activity from synthetic intermediate to pharmacologically active agent . These quantifiable differences in polarity, hydrogen-bonding capacity, and derivatization potential make generic substitution scientifically unsound.

Quantitative Differentiation Evidence for N-(3-Amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide Against Closest Analogs


Hydrophilicity Advantage: Measured logP Differential vs. Alkyl-Chain Analogs

The target compound exhibits a calculated logP of -0.131, placing it in negative logP territory favorable for aqueous solubility and compliance with fragment-based drug discovery (FBDD) Rule of 3 guidelines [1]. In contrast, the butane-1-sulfonamide analog (CAS 926226-31-5) and the methanesulfonamide analog (CAS 926270-06-6) lack the terminal hydroxyl and are predicted to possess substantially higher logP values (estimated +0.5 to +1.5 based on the additional methylene units and absence of polar hydroxyl) . This difference translates to a practical advantage: the target compound with logP < 0 is more compatible with aqueous biological assay conditions without requiring DMSO concentrations that may confound results.

logP Hydrophilicity Fragment-Based Drug Discovery Physicochemical Property

Hydrogen-Bond Donor Count Differentiation for Target Engagement Capacity

The target compound possesses 3 hydrogen-bond donors (HBD): the sulfonamide N-H, the aromatic primary amine (-NH2), and the terminal hydroxyl (-OH) [1]. The butane-1-sulfonamide analog (CAS 926226-31-5) and the methanesulfonamide analog (CAS 926270-06-6) each possess only 2 HBD, lacking the hydroxyl donor entirely . This additional HBD in the target compound enhances the potential for specific polar interactions with protein targets and provides an extra vector for structure-activity relationship (SAR) exploration via chemical derivatization of the hydroxyl group.

Hydrogen-Bond Donor Rule of 3 Fragment-Based Screening Target Engagement

Minimum Purity Benchmark and Quality Control Context

The target compound is routinely supplied at a minimum purity specification of 95% by multiple vendors, including the Enamine catalog (EN300-45564), AKSci (1898DG), and LeYan (1320565) [1] . This 95% purity benchmark is consistent across the N-(3-amino-4-fluorophenyl) sulfonamide family, but the target compound's terminal hydroxyl introduces a potential quality-critical parameter — residual water content — that is absent from the more hydrophobic alkyl-chain analogs. Procurement specifications for this compound should include water content determination (e.g., Karl Fischer titration) as a quality gate, a criterion not required for the butane or methane analogs [1].

Purity Quality Control Procurement Specification Building Block

Synthetic Route Patent Protection and Industrial Scalability

The Bayer AG patent family (US 6,218,565, CN-1178898-C, WO 99/35122) explicitly covers the selective mono-sulfonylation of 1-fluoro-2,4-diaminobenzene to generate N-(3-amino-4-fluorophenyl)-sulfonamides of general formula (I) where A = SO2 and R = optionally substituted alkyl, encompassing the target compound where R = 3-hydroxypropyl [1]. The patented process operates at -20°C to +100°C in the presence of an acid acceptor and diluent, establishing a validated industrial route distinct from general sulfonamide coupling methodologies that may lack regioselectivity for the 3-amino position over the 4-fluoro substituent [1]. This patent-backed route ensures reproducible access to the target compound at scale, reducing procurement risk for programs advancing beyond milligram quantities.

Synthetic Chemistry Patent Industrial Scale-Up Process Chemistry

Fragment-Like Physicochemical Compliance vs. Drug-Like Analogs

The target compound (MW 248.27, 3 HBD, 5 HBA, logP -0.131) satisfies all four criteria of the Congreve 'Rule of 3' for fragment-based lead discovery: MW < 300, HBD ≤ 3, HBA ≤ 3 (clogP ≤ 3 is also satisfied) [1] [2]. The butane-1-sulfonamide analog (MW 246.30) similarly qualifies, but its higher lipophilicity and absence of a hydroxyl handle for SAR expansion reduce its utility as a fragment starting point. The methanesulfonamide analog (MW 204.22) qualifies equally well on fragment metrics but offers fewer vectors for fragment growth. Among the three, the target compound uniquely combines fragment compliance with a reactive hydroxyl that enables late-stage functionalization — a critical advantage for fragment-to-lead optimization campaigns [2].

Fragment-Based Drug Discovery Rule of 3 Lead-Like Physicochemical Property

High-Priority Application Scenarios for N-(3-Amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design for Kinase and Carbonic Anhydrase Targets

The compound's Rule-of-3 compliance (MW 248, logP -0.131, 3 HBD, 5 HBA) and the presence of a derivatizable hydroxyl make it an ideal sulfonamide-containing fragment for screening against carbonic anhydrase isoforms, MEK kinases, and other targets where the sulfonamide moiety serves as a zinc-binding or phosphate-mimetic anchor [1] . The hydroxypropane chain provides a vector for fragment growth via ester, ether, or carbamate linkage, enabling rapid SAR exploration without scaffold hopping. Procurement for FBDD programs should specify ≥95% purity with water content < 0.5% to minimize hydration interference with biophysical assays (SPR, NMR, ITC) [1].

Synthetic Intermediate for N-(3-Amino-4-fluorophenyl) Sulfonamide-Derived Bioactive Molecules

The Bayer AG patented synthetic route (US 6,218,565) establishes the compound as a member of a privileged sulfonamide scaffold family [2]. The terminal hydroxyl group enables chemo-selective oxidation to the carboxylic acid, sulfonate ester formation, or Mitsunobu coupling, transformations unavailable to the butane or methane analogs. Research groups developing MEK inhibitors, carbonic anhydrase inhibitors, or prostaglandin synthase modulators based on the N-(3-amino-4-fluorophenyl) sulfonamide core should prioritize this hydroxypropyl variant for its superior synthetic versatility .

Comparative Physicochemical Profiling in Drug Metabolism and Pharmacokinetics (DMPK) Studies

With a measured negative logP (-0.131) and three hydrogen-bond donors, the compound serves as a useful hydrophilic probe in DMPK assays where the impact of polarity on membrane permeability, plasma protein binding, and metabolic stability is being systematically evaluated across the N-(3-amino-4-fluorophenyl) sulfonamide series [1]. Its structural distinction from the butane (logP > +0.5) and methane (logP ~ +0.3) analogs provides a polarity gradient suitable for establishing lipophilicity-activity relationships (LiPAR) . Sourcing multiple analogs from the same chemical family with matched purity (all ≥95%) enables controlled comparative studies that isolate the contribution of the hydroxyalkyl chain to ADME properties [1].

Building Block for PROTAC Linker and Bifunctional Molecule Synthesis

The combination of a primary aromatic amine (for amide coupling), a sulfonamide N-H (for alkylation or arylation), and a terminal aliphatic hydroxyl (for ester, ether, or carbamate formation) provides three orthogonal functional handles suitable for constructing proteolysis-targeting chimera (PROTAC) linkers or bifunctional degrader molecules [1]. The negative logP of -0.131 further supports aqueous solubility of the final PROTAC construct, a critical parameter for cellular degradation assays. When procuring this compound for PROTAC synthesis, users should verify residual amine content and request CoA documentation demonstrating ≥95% purity by HPLC with UV detection at 254 nm [1].

Quote Request

Request a Quote for N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.